10-Hydroxy-2,3,6,7-tetramethoxyphenanthrene-9-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 10-Hydroxy-2,3,6,7-tetramethoxyphenanthrene-9-carbonitrile typically involves multiple steps, starting from simpler phenanthrene derivatives. The synthetic route often includes:
Methoxylation: Introduction of methoxy groups at specific positions on the phenanthrene ring.
Hydroxylation: Addition of a hydroxyl group.
Nitrile Formation: Introduction of a nitrile group at the 9-position.
The reaction conditions for these steps may involve the use of reagents such as methanol, hydroxylating agents, and cyanide sources under controlled temperatures and pressures .
Chemical Reactions Analysis
10-Hydroxy-2,3,6,7-tetramethoxyphenanthrene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex phenanthrene derivatives.
Biology: Studied for its potential biological activities, including cytotoxic effects against cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Hydroxy-2,3,6,7-tetramethoxyphenanthrene-9-carbonitrile involves its interaction with cellular components. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially targeting specific enzymes or receptors. The nitrile group may also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar compounds include other phenanthrene derivatives such as:
2,3,5,7-Tetramethoxy-9,10-dihydrophenanthrene: Shares a similar methoxy substitution pattern but lacks the hydroxyl and nitrile groups.
7-Hydroxy-2,3,4,8-tetramethoxyphenanthrene: Contains a hydroxyl group but differs in the position of methoxy groups and lacks the nitrile group.
The uniqueness of 10-Hydroxy-2,3,6,7-tetramethoxyphenanthrene-9-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
62409-68-1 |
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Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
10-hydroxy-2,3,6,7-tetramethoxyphenanthrene-9-carbonitrile |
InChI |
InChI=1S/C19H17NO5/c1-22-15-5-10-11-6-16(23-2)18(25-4)8-13(11)19(21)14(9-20)12(10)7-17(15)24-3/h5-8,21H,1-4H3 |
InChI Key |
MPUTXVBSMHOZKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C(=C2C#N)O)OC)OC)OC |
Origin of Product |
United States |
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